An In-Depth Technical Guide to N-phenyl-1,3-benzoxazol-2-amine: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to N-phenyl-1,3-benzoxazol-2-amine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-1,3-benzoxazol-2-amine, a member of the versatile benzoxazole class of heterocyclic compounds, has garnered significant interest within the scientific community. Benzoxazoles are recognized for their presence in a wide array of pharmacologically active molecules and their applications in materials science.[1] This guide provides a comprehensive technical overview of N-phenyl-1,3-benzoxazol-2-amine, delving into its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its potential in drug development.
Chemical Structure and Identification
N-phenyl-1,3-benzoxazol-2-amine is an aromatic compound featuring a phenyl group attached to the amine at the 2-position of a benzoxazole core. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring.
Molecular Formula: C₁₃H₁₀N₂O[2]
Molecular Weight: 210.23 g/mol [2]
CAS Number: 6631-42-1[2]
Synonyms: 2-Anilinobenzoxazole, N-Phenylbenzo[d]oxazol-2-amine[2]
Structural Representation:
Caption: Chemical structure of N-phenyl-1,3-benzoxazol-2-amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-phenyl-1,3-benzoxazol-2-amine is crucial for its application in research and development.
| Property | Value | Source |
| Melting Point | 170-172 °C | [3] |
| Solubility | Generally insoluble in water. Soluble in many organic solvents such as ethanol, benzene, and chloroform.[4][5] The solubility of benzoxazole derivatives can be enhanced through structural modifications.[6] | |
| pKa | Not experimentally determined in the provided sources. As an aromatic amine, it is expected to be a weak base. | |
| Appearance | Yellow solid | [3] |
Synthesis and Purification
The synthesis of N-phenyl-1,3-benzoxazol-2-amine and its derivatives is well-documented, with several methodologies available to researchers. A common and efficient method involves the reaction of a 2-aminophenol with an isothiocyanate, followed by cyclization.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-phenyl-1,3-benzoxazol-2-amine.
Detailed Experimental Protocol: Iodine-Mediated Synthesis
This protocol is adapted from a reported synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 mmol) in THF (10 mL), slowly add phenyl isothiocyanate (1.1 mmol) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminophenol is consumed.
-
Add iodine (1.5 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the disappearance of the thiourea intermediate by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-phenyl-1,3-benzoxazol-2-amine.
Spectroscopic and Analytical Characterization
The structural elucidation of N-phenyl-1,3-benzoxazol-2-amine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): [3]
-
δ 7.93 (s, 1H, NH): A singlet corresponding to the amine proton.
-
δ 7.60-7.63 (m, 2H, Ar-H): Multiplet attributed to two protons on the phenyl ring.
-
δ 7.48 (d, J = 8.0 Hz, 1H, Benzoxazole-H): A doublet for one of the protons on the benzoxazole ring system.
-
δ 7.38-7.42 (m, 2H, Ar-H): A multiplet for two protons on the phenyl ring.
-
δ 7.34 (d, J = 8.0 Hz, 1H, Benzoxazole-H): A doublet for another proton on the benzoxazole ring.
-
δ 7.21-7.26 (m, 1H, Benzoxazole-H): A multiplet for a proton on the benzoxazole ring.
-
δ 7.10-7.15 (m, 2H, Ar-H): A multiplet for the remaining two protons on the phenyl ring.
¹³C NMR (100 MHz, CDCl₃): [3]
-
δ 158.7, 147.9, 142.1, 138.0: Quaternary carbons of the benzoxazole and phenyl rings.
-
δ 129.4, 124.3, 123.4, 121.8, 118.6, 117.0, 109.2: Carbons of the aromatic rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.
-
HRMS (ESI) calcd for [M+H]⁺ C₁₃H₁₁N₂O: 211.0866, found: 211.0867.[3]
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of aromatic compounds like N-phenyl-1,3-benzoxazol-2-amine typically shows a prominent molecular ion peak due to the stability of the aromatic system.[7]
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for N-phenyl-1,3-benzoxazol-2-amine would include:
-
N-H stretch: A medium intensity peak around 3400-3300 cm⁻¹.[8]
-
C=N stretch (in the oxazole ring): A strong absorption in the region of 1650-1590 cm⁻¹.
-
Aromatic C=C stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretch (in the oxazole ring): A strong band around 1250-1020 cm⁻¹.
-
Aromatic C-H bends: Strong absorptions in the 900-675 cm⁻¹ region, indicative of the substitution pattern on the aromatic rings.
Biological Activities and Potential Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9]
Antimicrobial Activity
A study involving the synthesis and in vitro biological assessment of a library of N-phenyl-1,3-benzoxazol-2-amine derivatives demonstrated their potential as antimicrobial agents. These compounds were screened against various bacterial and fungal strains. The study highlights the importance of the benzoxazole core in eliciting antimicrobial effects. While the exact mechanism of action for N-phenyl-1,3-benzoxazol-2-amine was not fully elucidated in the available literature, related benzoxazole derivatives have been shown to target essential cellular processes in microorganisms.
Anticancer Potential
Derivatives of N-phenyl-1,3-benzoxazol-2-amine have also been investigated for their anticancer properties. A study on N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives reported significant cytotoxicity against various human tumor cell lines.[9] The mechanism of action for some of these compounds was found to involve cell cycle arrest and induction of apoptosis.[9]
Other Potential Applications
The unique chemical structure of N-phenyl-1,3-benzoxazol-2-amine also makes it a candidate for applications in materials science, such as in the development of fluorescent probes and organic electronic materials.[6]
Future Directions and Conclusion
N-phenyl-1,3-benzoxazol-2-amine is a compound with significant potential, particularly in the realm of drug discovery. Its straightforward synthesis and the established biological activity of the benzoxazole scaffold make it an attractive starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Elucidating the precise mechanism of action for its antimicrobial and anticancer activities.
-
Conducting structure-activity relationship (SAR) studies to optimize its biological efficacy and selectivity.
-
Performing in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.
-
Exploring its potential in other therapeutic areas , such as anti-inflammatory and antiviral applications.
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